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Compound of Interest

Compound Name: 2-Bromothiazole-4-carbaldehyde

cat. No.: B1287911

An In-depth Technical Guide to 2-Bromothiazole-4-carbaldehyde (CAS 5198-80-1)

This technical guide provides a comprehensive overview of 2-Bromothiazole-4-carbaldehyde,
a pivotal heterocyclic building block in synthetic chemistry. It is intended for researchers,
scientists, and professionals involved in drug discovery and development, materials science,
and chemical synthesis. This document details the compound's physicochemical properties,
synthesis methodologies, spectroscopic data, reactivity, and key applications, presenting data
in a structured and accessible format.

Physicochemical Properties

2-Bromothiazole-4-carbaldehyde is a light yellow crystalline powder.[1] Its key physical and
chemical properties are summarized in the table below, providing a foundational understanding
of its characteristics for handling, storage, and reaction planning.
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Property Value Source(s)
CAS Number 5198-80-1

Molecular Formula C4H2BrNOS [1][2]
Molecular Weight 192.03 g/mol [2]

Light yellow / White to yellow
Appearance , [1]
crystalline powder

Melting Point 126-135 °C

Boiling Point 264.9 £ 13.0 °C (Predicted)

Density 1.920 + 0.06 g/cm? (Predicted)

Purity >95% (HPLC) to =98% [1][2]
Storage Temperature 2-8 °C

2-Bromo-1,3-thiazole-4-
Synonyms carboxaldehyde, 2-Bromo-4- [1]

formylthiazole

Synthesis Methodologies

The synthesis of 2-Bromothiazole-4-carbaldehyde can be achieved through various routes.
Two prominent methods are the oxidation of the corresponding alcohol and the formylation of a
Grignard reagent.

Swern Oxidation of 2-Bromothiazole-4-methanol

A common and efficient method involves the Swern oxidation of 2-bromothiazole-4-methanol.
This reaction uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the
addition of a hindered base like triethylamine.

 In areaction vessel under an inert atmosphere, dissolve oxalyl chloride (0.11 mol) in
dichloromethane (200 mL) and cool the solution to between -75 and -65 °C.
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Slowly add a solution of dimethyl sulfoxide (0.22 mol) in dichloromethane (50 mL) to the
cooled mixture, maintaining the temperature range. Stir for 30 minutes.

Add a solution of 2-bromothiazole-4-methanol (0.1 mol) in dichloromethane (100 mL)
dropwise, ensuring the temperature remains between -75 and -65 °C.

Stir the reaction mixture at this temperature for 2 hours.
Slowly add triethylamine (0.5 mol) dropwise.

Allow the reaction mixture to warm gradually to -10 °C and maintain this temperature for 1
hour.

Quench the reaction by pouring the mixture into an aqueous solution of sodium bicarbonate
(400 mL, containing 0.4 mol NaHCOs) and stir for 30 minutes.

Separate the layers and extract the aqueous phase with dichloromethane.

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure to yield the crude product.
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Swern Oxidation Workflow for Synthesis.

Grignard Reagent Formylation

An alternative route involves the formation of a Grignard reagent from a 2-bromothiazole
precursor, followed by a reaction with a formylating agent like N,N-dimethylformamide (DMF).
This method leverages a halogen-magnesium exchange.[3]

e Prepare an aliphatic or aromatic Grignard reagent (e.g., from propyl bromide) in an ether

solvent like diethyl ether or tetrahydrofuran.[3]
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 In a separate flask, dissolve the 2-bromothiazole starting material in an appropriate solvent
(e.g., diethyl ether or a THF/toluene mixture).[3]

e Cool the 2-bromothiazole solution (e.g., to 0 °C) and slowly add the prepared Grignard
reagent to initiate a halogen-magnesium exchange, forming the 2-thiazolyl Grignard reagent.

[3]

 In athird flask, add N,N-dimethylformamide (DMF) to a solvent like toluene and cool the
mixture (e.g., to 5-10 °C).[3]

o Slowly add the freshly prepared 2-thiazolyl Grignard reagent solution to the DMF solution.[3]
» Allow the reaction to proceed for several hours at a controlled temperature (e.g., 10 °C).[3]

o Perform hydrolysis (e.g., with dilute acid) to quench the reaction and form the aldehyde
product.[3]

Extract the product with an organic solvent, dry, and purify.[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of 2-Bromothiazole-4-
carbaldehyde. While specific spectra are best obtained from the supplier for a given batch,
typical spectral characteristics are well-established for aldehydes and thiazole derivatives.
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Spectroscopy Characteristic Features

An aldehydic proton (CHO) signal is expected at

a highly deshielded chemical shift (typically 9-10
H NMR ghly d (yp. y

ppm). A singlet for the proton on the thiazole

ring (at C5) would also be present.

A distinctive peak for the carbonyl carbon (C=0)
is expected in the range of 190-215 ppm.[4

15C NMR p _ _ g ppm.[4]
Other signals will correspond to the carbons of

the thiazole ring.

A strong C=0 stretching vibration band is
characteristic of the aldehyde group, appearing

IR Spectroscopy around 1685-1715 cm~1.[4] A C-H stretch for the
aldehyde proton may also be visible around
2720 cm1[4]

The mass spectrum will show a molecular ion
M Spect . peak corresponding to the molecular weight
ass Spectrometry ) o ]
(192.03 g/mol ), with a characteristic isotopic

pattern due to the presence of bromine.

Reactivity and Applications

2-Bromothiazole-4-carbaldehyde is a versatile bifunctional building block, prized for its dual
reactivity.[5] The aldehyde group at the 4-position and the bromine atom at the 2-position can
be selectively targeted in various chemical transformations.[5]

o Aldehyde Group Reactivity: The aldehyde functional group is susceptible to a wide range of
reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation
reactions with amines or other nucleophiles to form imines and other derivatives.[5]

e Bromo Group Reactivity: The bromine atom provides a site for cross-coupling reactions,
such as Suzuki, Stille, or Heck reactions, enabling the formation of new carbon-carbon or
carbon-heteroatom bonds.[5]
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This dual functionality makes it a valuable precursor in the synthesis of a wide array of complex
molecules with significant biological and material properties.[1][5]

Key Application Areas:

Pharmaceutical Synthesis: It serves as a crucial intermediate for pharmaceuticals,
particularly in the development of anti-cancer, anti-inflammatory, and anti-infective agents.[1]
The thiazole ring is a common and important scaffold in many biologically active molecules.

[5]16]

Agrochemicals: The compound is used in the development of fungicides and herbicides for
crop protection.[1]

Materials Science: Its reactivity allows for incorporation into polymer chains to create
functional polymers with specific electronic or optical properties.[5] It is also used to create
novel materials like durable coatings.[1]

o Fluorescent Probes: Researchers utilize this compound in the design of fluorescent probes
for biological imaging, leveraging its ability to bind to specific biomolecules.[1]
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Synthetic Utility of 2-Bromothiazole-4-carbaldehyde.

Safety Information

2-Bromothiazole-4-carbaldehyde is classified as hazardous. Appropriate personal protective

equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when

handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Information

Details

Source(s)

Signal Word

Danger

GHS Pictograms

GHSO05 (Corrosion), GHS07

(Exclamation Mark)

Hazard Statements

H302 (Harmful if swallowed),
H317 (May cause an allergic
skin reaction), H318 (Causes

serious eye damage)

Precautionary Statements

P280, P301+P312+P330,
P302+P352,
P305+P351+P338+P310

Hazard Classifications

Acute Toxicity 4 (Oral), Eye
Damage 1, Skin Sensitization
1

Storage Class

11 (Combustible Solids)

WGK (Germany)

3 (Highly hazardous for water)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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